molecular formula C13H4F7NO3 B13429008 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13429008
M. Wt: 355.16 g/mol
InChI Key: HKSFRLMWCHZRGD-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group attached to a benzene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a difluorobenzene derivative.

    Halogenation: Introduction of additional fluorine atoms.

    Etherification: Formation of the phenoxy linkage.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of specialized catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From substitution reactions involving the fluorine atoms.

Scientific Research Applications

Chemistry

    Synthesis of Advanced Materials: Used in the development of polymers and other advanced materials due to its unique chemical properties.

Biology

    Biochemical Studies: Potential use in studying enzyme interactions and other biochemical processes.

Medicine

    Pharmaceuticals: Possible applications in drug development due to its unique structure and reactivity.

Industry

    Material Science: Used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action for 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-nitrophenol
  • 1,3-Difluoro-5-(trifluoromethyl)benzene
  • 2,6-Difluoro-4-nitroanisole

Uniqueness

The unique combination of multiple fluorine atoms, a nitro group, and a phenoxy linkage makes 2-(2,6-Difluoro-4-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinct. This structure imparts unique chemical properties, such as high reactivity and stability, making it valuable for various applications.

Properties

Molecular Formula

C13H4F7NO3

Molecular Weight

355.16 g/mol

IUPAC Name

2-(2,6-difluoro-4-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4F7NO3/c14-7-1-5(13(18,19)20)2-8(15)11(7)24-12-9(16)3-6(21(22)23)4-10(12)17/h1-4H

InChI Key

HKSFRLMWCHZRGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2F)[N+](=O)[O-])F)F)C(F)(F)F

Origin of Product

United States

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